![molecular formula C17H12Cl2N2O2S B2650917 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 313661-82-4](/img/structure/B2650917.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility in water. Unfortunately, specific information on these properties for “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is not available .Scientific Research Applications
Molecular Structure and Synthesis Techniques
Studies on compounds structurally related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide have focused on their molecular structure and synthesis. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single-crystal X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions in influencing molecular geometry (Karabulut et al., 2014). This suggests that similar methodologies could be applied to study the compound of interest, providing insights into its molecular structure and potential interactions.
Antimicrobial Screening
Compounds incorporating the thiazole ring, similar to the structure of interest, have been synthesized and screened for antimicrobial activity. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed promising therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013). This highlights the potential for this compound to possess antimicrobial properties.
Pharmacological Evaluation
Further research into 4-thiazolidinone derivatives, which share structural similarities with the compound , revealed considerable anticonvulsant activity, with some compounds showing significant sedative-hypnotic activity without impairing learning and memory. This suggests the involvement of benzodiazepine receptors in the pharmacological properties of these compounds (Faizi et al., 2017). Therefore, exploring the pharmacological applications of this compound could be valuable.
Environmental and Health Impact Studies
Research has also been conducted on the environmental and health impacts of related compounds. For instance, a study on benzophenone-3 (a UV absorber with structural similarities) investigated its disposition after dermal administration in rats, revealing rapid absorption and extensive binding to plasma proteins (Okereke et al., 1994). This research underscores the importance of understanding the environmental and health implications of chemical compounds, including this compound.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-12-5-2-10(3-6-12)16(22)21-17-20-15(9-24-17)11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXCQIQKUODKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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